molecular formula C7H5ClN2S B13688967 7-Chlorothieno[3,2-b]pyridin-2-amine

7-Chlorothieno[3,2-b]pyridin-2-amine

Cat. No.: B13688967
M. Wt: 184.65 g/mol
InChI Key: RHLDTAVNVCNYQL-UHFFFAOYSA-N
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Description

7-Chlorothieno[3,2-b]pyridin-2-amine is a heterocyclic compound featuring a fused thienopyridine core substituted with a chlorine atom at the 7-position and an amine group at the 2-position. Its structure combines a sulfur-containing thiophene ring fused to a pyridine ring, distinguishing it from simpler chloropyridine derivatives.

Properties

Molecular Formula

C7H5ClN2S

Molecular Weight

184.65 g/mol

IUPAC Name

7-chlorothieno[3,2-b]pyridin-2-amine

InChI

InChI=1S/C7H5ClN2S/c8-4-1-2-10-5-3-6(9)11-7(4)5/h1-3H,9H2

InChI Key

RHLDTAVNVCNYQL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C(SC2=C1Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorothieno[3,2-b]pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene with chlorinated pyridine derivatives under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for 7-Chlorothieno[3,2-b]pyridin-2-amine are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-Chlorothieno[3,2-b]pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as DMF or tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thieno[3,2-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

7-Chlorothieno[3,2-b]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chlorothieno[3,2-b]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share key features with 7-Chlorothieno[3,2-b]pyridin-2-amine, such as chloro and amine substituents or fused heterocyclic systems:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
7-Chlorothieno[3,2-b]pyridin-2-amine Thieno[3,2-b]pyridine Cl (C7), NH2 (C2) Not explicitly provided Sulfur-containing fused ring; potential bioactivity due to S and Cl motifs.
3-Chloropyridin-2-amine Pyridine Cl (C3), NH2 (C2) 128.56 Simpler monocyclic structure; forms hydrogen-bonded dimers .
4-Chloro-6-methylpyrimidin-2-amine Pyrimidine Cl (C4), NH2 (C2), CH3 (C6) 143.57 Pyrimidine core; methyl group enhances lipophilicity .
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine Pyrido[2,3-d]pyrimidine (saturated) Cl (C4), NH2 (C2) 200.63 Partially saturated rings; potential for improved solubility .

Physical and Spectroscopic Properties

  • Melting Points: 3-Chloropyridin-2-amine: Not reported, but crystalline due to H-bonding . 3-[(3-Chlorophenyl)ethynyl]pyridin-2-amine (11c): 117–120°C .
  • NMR/IR Data: 3-Chloropyridin-2-amine: Distinct NH2 stretching (IR ~3326 cm⁻¹) and aromatic proton signals (δ 7.27–8.06 ppm in ¹H NMR) . Thienopyridine derivatives: Expected downfield shifts for NH2 and Cl-substituted protons due to electron-withdrawing effects.

Biological Activity

7-Chlorothieno[3,2-b]pyridin-2-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of 7-Chlorothieno[3,2-b]pyridin-2-amine is C7H4ClN2S. Its structure consists of a thieno-pyridine ring system, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 7-Chlorothieno[3,2-b]pyridin-2-amine. In particular, it has shown significant cytotoxic effects against various cancer cell lines.

Case Study: Breast Cancer

A study evaluated the effects of a thieno[2,3-b]pyridine derivative on breast cancer cell lines MDA-MB-231 and MCF-7. The results indicated that the compound exhibited cytotoxicity at concentrations as low as 0.05 µM after 24 hours. The maximum cytotoxic effect was observed at 25 µM after 72 hours of treatment, leading to a substantial decrease in cell viability in both cell lines .

Cell LineConcentration (µM)Viability (%) after 72h
MDA-MB-2310.05>90
MDA-MB-2312.5<50
MDA-MB-23125<10
MCF-70.05>80
MCF-72.5<60
MCF-725<20

The study also reported alterations in metabolic pathways, notably glycolysis and gluconeogenesis, suggesting that the compound may induce metabolic reprogramming in cancer cells .

Antimicrobial Activity

7-Chlorothieno[3,2-b]pyridin-2-amine has also been investigated for its antimicrobial properties. A comprehensive evaluation demonstrated its effectiveness against several gram-positive bacteria and mycobacterial strains.

Research Findings

In a series of tests against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibited submicromolar activity comparable to clinically used antibiotics such as ampicillin and rifampicin .

Bacterial StrainActivity (µM)
Staphylococcus aureus<1
Methicillin-resistant S. aureus<1
Enterococcus faecalis<5

These findings indicate that 7-Chlorothieno[3,2-b]pyridin-2-amine may serve as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that derivatives of thieno[3,2-b]pyridine can inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases.

Inhibition Studies

The compound's ability to inhibit MAO A and B was assessed with IC50 values indicating moderate inhibitory activity. For instance, one derivative showed an IC50 value of approximately 1 μM for MAO A inhibition .

Summary of Biological Activities

Biological ActivityObservations
Anticancer Cytotoxicity in MDA-MB-231 and MCF-7 cell lines; metabolic reprogramming effects noted.
Antimicrobial Effective against MRSA and other gram-positive bacteria; comparable efficacy to existing antibiotics.
Neuroprotective Moderate inhibition of MAO A and B; potential for treating neurodegenerative diseases.

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